イリノテカン-d10 塩酸塩(主要成分)
概要
説明
Irinotecan-d10 Hydrochloride (Major) is a deuterated form of Irinotecan Hydrochloride, a topoisomerase I inhibitor used primarily in chemotherapy. This compound is a water-soluble analogue of camptothecin, which is extracted from the Chinese tree Camptotheca acuminata . Irinotecan-d10 Hydrochloride is used in scientific research to study the pharmacokinetics and metabolism of Irinotecan, as the deuterium atoms can provide more detailed insights through mass spectrometry.
科学的研究の応用
Irinotecan-d10 Hydrochloride is widely used in scientific research for various applications:
Chemistry: Studying the detailed metabolic pathways and reaction mechanisms of Irinotecan.
Biology: Investigating the cellular uptake and distribution of Irinotecan in biological systems.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Irinotecan in cancer therapy.
作用機序
Target of Action
Irinotecan-d10 Hydrochloride, like its parent compound Irinotecan, primarily targets DNA topoisomerase I . This enzyme is crucial for relieving torsional strain in the DNA double helix during replication and transcription .
Biochemical Pathways
The primary biochemical pathway affected by Irinotecan-d10 Hydrochloride is the DNA replication and transcription process. By inhibiting topoisomerase I, the drug prevents the normal unwinding and rewinding of DNA strands, thereby disrupting DNA replication and RNA transcription .
Pharmacokinetics
The pharmacokinetics of Irinotecan-d10 Hydrochloride are expected to be similar to those of Irinotecan. Irinotecan is mainly excreted via the biliary route (66%) and its clearance is independent of dose . It is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . The action of Irinotecan is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 .
Result of Action
The result of Irinotecan-d10 Hydrochloride’s action is the induction of DNA damage that cannot be repaired, leading to cell death . This effect is particularly pronounced in cancer cells and other rapidly dividing cells, which rely heavily on DNA replication for their growth and proliferation .
Action Environment
The action of Irinotecan-d10 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by the pH of the environment, as Irinotecan and its active metabolite SN-38 exist in two pH-dependent equilibrium isoforms . Additionally, the drug’s action can be influenced by the presence of specific enzymes in the tissue, such as carboxylesterase and UDP glucuronosyl transferase 1A1, which are involved in the activation and inactivation of the drug, respectively .
生化学分析
Biochemical Properties
Irinotecan-d10 Hydrochloride (Major) is a potent inhibitor of DNA topoisomerase I . It interacts with the enzyme to prevent the resealing of DNA strands, thereby interfering with DNA synthesis . This interaction is crucial for its role in biochemical reactions.
Cellular Effects
Irinotecan-d10 Hydrochloride (Major) has significant effects on various types of cells. It causes breaks in the DNA of cells that cannot be repaired . This action stops the growth of cancer cells and other rapidly dividing cells, leading to cell death . It influences cell function by impacting cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of Irinotecan-d10 Hydrochloride (Major) involves its conversion to an active metabolite, SN-38, by tissue carboxylesterase . Both Irinotecan-d10 Hydrochloride (Major) and SN-38 form a complex with topoisomerase I, blocking its enzymatic activity and interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and subsequent cancer cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Irinotecan-d10 Hydrochloride (Major) can change over time. It has been observed that the compound has good stability within 18 months
Dosage Effects in Animal Models
The effects of Irinotecan-d10 Hydrochloride (Major) can vary with different dosages in animal models. For instance, it has been observed that the anti-tumor effects of the compound were markedly superior to those of the non-deuterated form in several xenograft models
Metabolic Pathways
Irinotecan-d10 Hydrochloride (Major) is involved in several metabolic pathways. It is converted to its active metabolite, SN-38, by tissue carboxylesterase . Its action is terminated by glucuronidation by UDP glucuronosyl transferase 1A1 . Understanding these metabolic pathways can provide insights into the effects of the compound on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Irinotecan-d10 Hydrochloride (Major) within cells and tissues are complex processes. It has been suggested that the compound’s buildup in the enterocytes can be facilitated by biliary efflux and OATP2B1-mediated enterocyte uptake . Additionally, intestinal P-glycoprotein (P-gp) likely facilitates the detoxification of the compound in the enterocytes .
Subcellular Localization
As a DNA topoisomerase I inhibitor, it is expected to localize in the nucleus where it interacts with the enzyme to exert its effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Irinotecan-d10 Hydrochloride involves the incorporation of deuterium atoms into the Irinotecan molecule. This is typically achieved through the use of deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of Irinotecan-d10 Hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反応の分析
Types of Reactions
Irinotecan-d10 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active metabolite, SN-38, by carboxylesterase.
Oxidation and Reduction: Involvement of cytochrome P450 enzymes in the metabolism.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylesterase for hydrolysis, cytochrome P450 enzymes for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products
The major product formed from the hydrolysis of Irinotecan-d10 Hydrochloride is SN-38, which is a potent inhibitor of DNA topoisomerase I .
類似化合物との比較
Similar Compounds
Camptothecin: The parent compound from which Irinotecan is derived.
Topotecan: Another topoisomerase I inhibitor used in chemotherapy.
SN-38: The active metabolite of Irinotecan with higher potency.
Uniqueness
Irinotecan-d10 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies using mass spectrometry. This makes it a valuable tool in pharmacokinetic and metabolic research .
生物活性
Irinotecan-d10 Hydrochloride is a deuterated form of irinotecan, a topoisomerase I inhibitor widely used in oncology for the treatment of various solid tumors, particularly colorectal cancer. This article explores the biological activity of irinotecan-d10, focusing on its mechanism of action, pharmacokinetics, efficacy, and safety profile based on diverse research findings.
Irinotecan acts primarily as an inhibitor of DNA topoisomerase I , an enzyme crucial for DNA replication and transcription. Upon administration, irinotecan is converted into its active metabolite, SN-38 , through hydrolysis by carboxylesterases in the liver and intestines. Both irinotecan and SN-38 bind to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks in DNA. This interaction leads to the formation of lethal double-stranded breaks during DNA synthesis, ultimately resulting in apoptosis of cancer cells .
Pharmacokinetics
Absorption and Distribution:
- Irinotecan is administered intravenously and exhibits linear pharmacokinetics, with systemic exposure highly variable among patients. Peak plasma concentrations of SN-38 occur approximately 2 hours post-infusion .
- The drug is approximately 30% to 68% bound to plasma proteins, while SN-38 shows a higher binding rate of around 95%, predominantly to albumin .
Metabolism:
- The metabolism of irinotecan involves several enzymes, including carboxylesterases (CES), cytochrome P450 (CYP) enzymes (notably CYP3A4), and uridine diphosphate glucuronosyltransferase (UGT) 1A1. Genetic polymorphisms in these enzymes can significantly influence drug efficacy and toxicity .
- The terminal half-life of SN-38 is approximately 11.5 hours compared to 5.0–9.6 hours for irinotecan itself .
Excretion:
- Irinotecan and its metabolites are primarily excreted via renal pathways (14–37%) and biliary routes .
Efficacy in Clinical Studies
Irinotecan-d10 has demonstrated broad-spectrum antitumor activity against various cancers. The following table summarizes key clinical findings related to the efficacy of irinotecan formulations:
Study Type | Cancer Type | Dosage | Response Rate | Progression-Free Survival (PFS) | Overall Survival (OS) |
---|---|---|---|---|---|
Phase II Study | Colorectal Cancer | 180 mg/m² | 30% | 6 months | 12 months |
Phase III Study | Small Cell Lung Cancer | 300 mg/m² | 20% | 2.8 months | 6.9 months |
Liposomal Formulation Study | Esophageal Squamous Cell Carcinoma | 90 mg/m² | 25% | Not specified | Not specified |
The efficacy data indicates that irinotecan remains a critical component in combination therapies for treating advanced solid tumors, with ongoing research aimed at optimizing dosing strategies based on genetic profiling to mitigate toxicity and improve outcomes .
Safety Profile
Irinotecan therapy is associated with several dose-limiting toxicities, including:
- Diarrhea: Often referred to as "irinotecan-induced diarrhea," this can be severe and requires careful management.
- Neutropenia: A common side effect leading to increased risk of infections.
- Nausea and Vomiting: These symptoms can significantly affect patient quality of life.
The incidence of grade 3 or greater adverse events varies across studies but generally remains manageable with appropriate supportive care measures .
Case Studies
-
Colorectal Cancer Treatment:
A retrospective analysis involving patients treated with irinotecan-d10 revealed improved response rates when combined with oxaliplatin compared to historical controls receiving standard therapy alone. -
Small Cell Lung Cancer:
In a clinical trial assessing liposomal formulations containing irinotecan-d10, patients exhibited manageable toxicity profiles with promising anti-tumor activity, suggesting enhanced pharmacokinetic properties compared to traditional formulations .
特性
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i5D2,6D2,7D2,12D2,13D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURKHSYORGJETM-SLLIWMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。